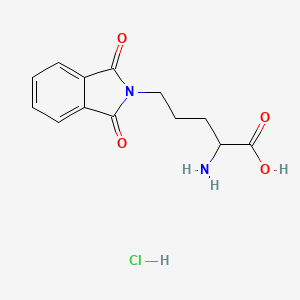
5-Phthalimido-L-norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phthalimido-L-norvaline is a synthetic compound that combines the structural features of phthalimide and L-norvaline. Phthalimide is a versatile organic compound often used in the synthesis of various pharmaceuticals and agrochemicals, while L-norvaline is a non-proteinogenic amino acid known for its potential therapeutic properties, particularly in neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phthalimido-L-norvaline typically involves the condensation of phthalic anhydride with L-norvaline. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phthalimido-L-norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phthalimide ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated phthalimides.
Applications De Recherche Scientifique
5-Phthalimido-L-norvaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in inhibiting arginase, an enzyme involved in the urea cycle.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Phthalimido-L-norvaline involves the inhibition of arginase, which leads to increased levels of nitric oxide. This has various physiological effects, including vasodilation and neuroprotection. The compound interacts with the active site of arginase, blocking its activity and thereby modulating the urea cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Norvaline: A non-proteinogenic amino acid with similar arginase inhibitory properties.
Phthalimide: A versatile compound used in the synthesis of various organic molecules.
N-Phthaloyl-L-norvaline: Another derivative with similar structural features.
Uniqueness
5-Phthalimido-L-norvaline is unique due to its combined structural features of phthalimide and L-norvaline, which confer both the reactivity of phthalimide and the biological activity of L-norvaline. This makes it a valuable compound in both synthetic chemistry and biomedical research.
Propriétés
IUPAC Name |
2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17;/h1-2,4-5,10H,3,6-7,14H2,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGWKUKCVDASL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
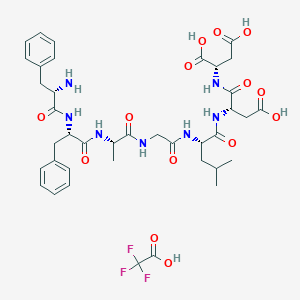
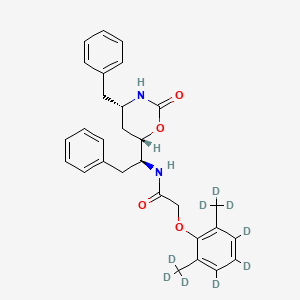


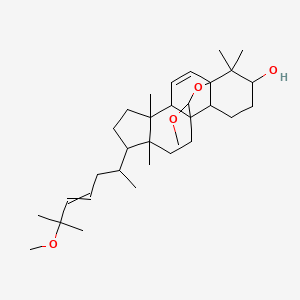

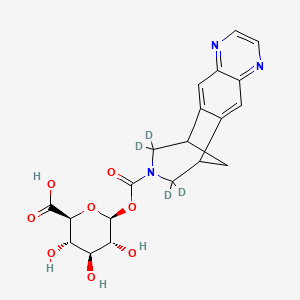
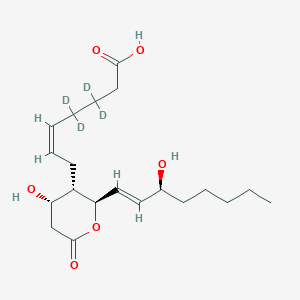
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
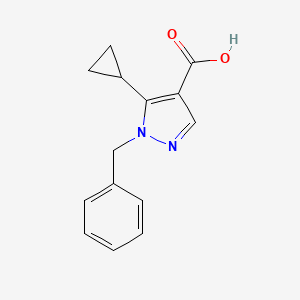
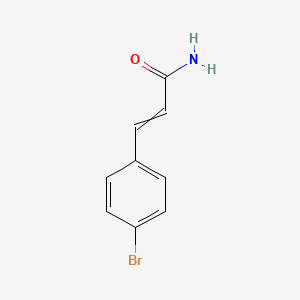
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)

